Zacopride

Gastroenterology Receptor Pharmacology Binding Assay

As a dual 5-HT3 antagonist (Ki 0.38nM) and 5-HT4 agonist (Ki 373nM), this racemic benzamide is a unique probe for enteric, cardiac, and CNS research, distinct from selective or single-target agents. Its enantiomers confer stereospecific activity; notable for high oral bioavailability and IK1 agonism (antiarrhythmic). For laboratory R&D use only.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
CAS No. 90182-92-6
Cat. No. B1682363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZacopride
CAS90182-92-6
Synonyms4-amino-5-iodo-2-methoxy-N-(1-azabicyclo(2.2.2)oct-3-yl)benzamide
4-amino-N-(1-azabicyclo(2,2,2)oct-3-yl)-5-chloro-2-methoxybenzamide-2-butenedioate
iodozacopride
zacopride
zacopride hydrochloride
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NC2CN3CCC2CC3)Cl)N
InChIInChI=1S/C15H20ClN3O2/c1-21-14-7-12(17)11(16)6-10(14)15(20)18-13-8-19-4-2-9(13)3-5-19/h6-7,9,13H,2-5,8,17H2,1H3,(H,18,20)
InChIKeyFEROPKNOYKURCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zacopride (CAS 90182-92-6): A Dual-Acting 5-HT₃ Antagonist and 5-HT₄ Agonist for Differentiated Research Applications


Zacopride (4-amino-5-chloro-2-methoxy-N-(quinuclidin-3-yl)-benzamide) is a substituted benzamide that exhibits a unique dual pharmacological profile, functioning as a potent antagonist at the 5-HT₃ receptor and an agonist at the 5-HT₄ receptor . Its binding affinities (Ki) for these receptors are well-characterized, establishing it as a tool for investigating serotonergic signaling pathways in gastrointestinal, cardiovascular, and neurological research . The compound is typically supplied as a racemic mixture of its (R)- and (S)-enantiomers, which exhibit distinct pharmacological activities, adding another layer of complexity and utility for researchers .

Why Zacopride is Not Interchangeable with Other 5-HT₃ Antagonists or Prokinetic Benzamides


Selecting a '5-HT₃ antagonist' or a 'prokinetic benzamide' without distinguishing Zacopride's specific profile introduces significant scientific and translational risk. Unlike selective 5-HT₃ antagonists (e.g., ondansetron, granisetron) or primarily 5-HT₄ agonists (e.g., cisapride, mosapride), Zacopride's unique dual activity and significant IK1 channel agonism create a distinct pharmacological fingerprint . This fingerprint dictates its unique in vivo efficacy profile across models of emesis, visceral hypersensitivity, cardiac arrhythmia, and anxiety . Furthermore, the (R)- and (S)-enantiomers of Zacopride are not functionally interchangeable, exhibiting stereospecific and even opposing activities in different assays, which is not a property shared by all racemic 5-HT₃ ligands . Substituting with a single-target analog or even another racemic benzamide would thus alter or eliminate key experimental outcomes in these specific research domains. The following evidence quantifies precisely where Zacopride's differentiation is most pronounced and verifiable.

Quantitative Differentiation of Zacopride from Key Analogs: A Head-to-Head Evidence Guide


Human 5-HT₃ Receptor Binding Affinity: Zacopride vs. Renzapride and Cisapride

Zacopride exhibits significantly higher affinity for cloned human 5-HT₃ receptors than its structural analogs renzapride and cisapride, as demonstrated in a direct competitive binding study using [3H]ramosetron . This establishes a clear quantitative hierarchy for 5-HT₃ antagonism among benzamide prokinetics.

Gastroenterology Receptor Pharmacology Binding Assay

In Vivo Antiemetic Potency Against Cisplatin-Induced Emesis: Zacopride vs. Ondansetron

Zacopride demonstrates high oral bioavailability and potency in a canine model of chemotherapy-induced nausea and vomiting (CINV), with a 90% inhibitory dose (ID90) that is quantifiably low and matched by both intravenous and oral routes . This contrasts with the poor oral bioavailability often cited for first-generation 5-HT₃ antagonists like ondansetron .

Oncology Supportive Care Antiemetic Research In Vivo Pharmacology

5-HT₄ Receptor Agonist Potency and Functional Selectivity in Human Atrium

Unlike selective 5-HT₃ antagonists, Zacopride acts as a full agonist at human cardiac 5-HT₄ receptors, a functional activity directly confirmed in isolated human right atrial preparations . This is a distinct differentiator from pure 5-HT₃ antagonists like ondansetron and granisetron, which lack this direct positive inotropic action.

Cardiac Electrophysiology Cardiovascular Pharmacology Functional Assay

Activation of the IK1 Potassium Channel: A Non-Serotonergic Cardiac Mechanism

Zacopride directly activates the cardiac inward rectifier potassium current (IK1), a property not shared by other 5-HT₃ antagonists like ondansetron and granisetron, and one that confers a unique antiarrhythmic profile . This mechanism is independent of its actions at 5-HT₃ and 5-HT₄ receptors.

Cardiac Electrophysiology Antiarrhythmic Research Ion Channel Pharmacology

Stereospecific Efficacy: S-Zacopride vs. R-Zacopride in In Vivo Potency Models

The enantiomers of Zacopride exhibit a marked divergence in potency across different assays. S-Zacopride is significantly more potent at inhibiting the 5-HT₃ receptor-mediated von Bezold-Jarisch reflex, while R-Zacopride shows unique potency in certain anxiolytic models and at a distinct binding site [REFS-1, REFS-2]. This stereoselectivity is a key differentiator from non-chiral 5-HT₃ antagonists.

Stereochemistry Behavioral Pharmacology Receptor Binding

Validated Research Applications for Zacopride Based on Comparative Evidence


Investigating Dual 5-HT₃/5-HT₄ Modulation in Gastrointestinal Motility and Visceral Pain

For research focused on the interplay between 5-HT₃ and 5-HT₄ receptors in the enteric nervous system, Zacopride is a superior tool compared to single-target agents. Its high potency at human 5-HT₃ receptors (Ki = 0.38 nM) enables robust antagonism, while its 5-HT₄ agonism (Ki = 373 nM) provides a concurrent prokinetic signal . This dual profile is directly relevant to models where both mechanisms are implicated, such as visceral hypersensitivity, where Zacopride (ED50 = 8.2 µg/kg) was more potent than granisetron (ED50 = 17.6 µg/kg) in reducing colonic distension-induced contractions .

Studying IK1 Channel-Mediated Antiarrhythmic Mechanisms

Researchers investigating novel antiarrhythmic strategies based on stabilizing the resting membrane potential should consider Zacopride. Its ability to activate the IK1 current, hyperpolarize cardiomyocytes, and suppress early afterdepolarizations (EADs) at 1 µmol/L is a unique profile not found in other 5-HT₃ antagonists . This makes Zacopride a specific chemical probe for dissecting IK1-related cardioprotection and for validating this target in preclinical arrhythmia models, including those resistant to conventional class I or III agents.

Probing Stereoselective 5-HT₃ Pharmacology in Behavioral and Neurological Models

When experimental design requires dissecting 5-HT₃ receptor-mediated behaviors with high precision, the enantiomers of Zacopride offer a powerful advantage. The S-enantiomer's superior potency in reflexive models (ID50 = 0.02 µg/kg i.v.) versus the R-enantiomer's distinct profile in anxiety and cognition tests allows for the pharmacological isolation of different 5-HT₃ receptor populations or downstream signaling pathways [REFS-1, REFS-2]. This is a level of functional resolution that non-chiral 5-HT₃ antagonists cannot provide.

Modeling Chemotherapy-Induced Nausea and Vomiting (CINV) with High Oral Bioavailability

In preclinical CINV research requiring consistent and reliable oral dosing, Zacopride is a validated and potent tool. Its near-equivalent i.v. and p.o. ID90 values (28 µg/kg) against cisplatin-induced emesis in dogs demonstrate high oral bioavailability, a significant practical advantage over older agents like ondansetron which exhibit poor and variable oral absorption . This reduces the need for parenteral administration and minimizes inter-animal variability in PK/PD studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zacopride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.